beta-ENDORPHIN

Description

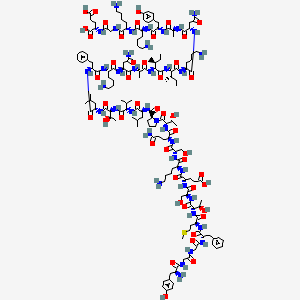

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243)/t84-,85-,86-,87-,88+,89+,90+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-,130-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHFFDIMOUKDCZ-NTXHZHDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C158H251N39O46S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | beta-Endorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beta-Endorphin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210135 | |

| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60617-12-1, 61214-51-5 | |

| Record name | beta-Endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060617121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061214515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of β-Endorphin: A Technical Chronicle

This guide provides a detailed account of the pivotal discoveries and experimental methodologies that led to the identification and characterization of β-endorphin. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of the history of endogenous opioids.

The Preceding Breakthrough: Discovery of Opiate Receptors

The journey to finding β-endorphin began not with the molecule itself, but with its cellular targets. For decades, the mechanism of action for opiates like morphine was a mystery. A critical turning point came in 1973 when three independent research groups—led by Candace Pert and Solomon Snyder, Eric J. Simon, and Lars Terenius—demonstrated the existence of specific stereospecific opiate binding sites, or receptors, in the central nervous system.[1] This discovery was profound; it suggested that the brain had evolved receptors for compounds derived from the opium poppy.[1] This raised a compelling question: why would the vertebrate brain possess receptors for a plant alkaloid?[1] The logical hypothesis was that the body must produce its own, endogenous morphine-like substances that act on these receptors.[1][2] This spurred a scientific race to find these "endogenous ligands."

The First Endogenous Opioids: The Enkephalins

In 1975, John Hughes and Hans Kosterlitz at the University of Aberdeen were the first to succeed.[1][3][4] They isolated two naturally occurring pentapeptides from the brains of pigs that mimicked the action of opiates.[1][5] They named these molecules "enkephalins" (from the Greek for "in the head").[1][6] The two peptides were identified as Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin).[2][5][7] This landmark discovery provided the first concrete evidence of an endogenous opioid system and validated the search for the body's own painkillers.[4][8]

Experimental Protocol: Isolation and Bioassay of Enkephalins

Hughes and Kosterlitz developed a robust bioassay to guide their purification efforts. Their methodology was sensitive enough to detect the minute quantities of active compounds present in brain tissue.

-

Tissue Source: Brains from pigs.[1]

-

Extraction: An acid extraction of the brain tissue was performed, followed by adsorption of the extract onto Amberlite XAD-2 resin, a nonpolar polystyrene adsorbent.[9] This step helped to separate the peptides from other components.

-

Purification: The enkephalins were eluted from the resin with methanol.[9] Further separation and purification were achieved using thin-layer chromatography.[9]

-

Bioassay: The opioid activity of the fractions was measured using isolated, electrically stimulated smooth muscle preparations: the guinea pig ileum and the mouse vas deferens.[2][4][10] Opiates were known to inhibit the electrically induced contractions of these tissues, and this effect could be reversed by the opiate antagonist naloxone.[2][7] Hughes and Kosterlitz used this principle to quantify the "morphine-like" activity in their brain extracts.[2]

-

Structure Determination: The amino acid sequences of the purified peptides were determined using the dansyl-Edman procedure and mass spectrometry.[5]

The Main Event: Isolation and Identification of β-Endorphin

Shortly after the discovery of enkephalins, a more potent endogenous opioid was identified. In 1976, Choh Hao Li and David Chung at the University of California, San Francisco, isolated a novel 31-amino acid peptide from camel pituitary glands.[11][12] This work was somewhat serendipitous; Li had originally acquired the camel pituitaries in the 1960s for research on a fat-metabolizing hormone, and the isolated peptide was put into storage.[1]

Following the discovery of enkephalins, Li revisited this peptide.[1] Upon sequencing it, he made a crucial connection. The sequence of this new peptide was identical to the 61-91 C-terminal fragment of β-lipotropin, a larger hormone that Li's group had previously isolated and sequenced.[11] Furthermore, the N-terminal sequence of this new peptide contained the complete sequence of Met-enkephalin.[1] Recognizing its potent opiate activity and its endogenous origin, it was named β-endorphin (a contraction of "endogenous morphine").[12]

Subsequent studies confirmed that β-endorphin was a significantly more potent and stable analgesic agent than the enkephalins.[12] When injected into the brain, it was found to be up to 48 times more powerful than morphine.[1]

Experimental Protocol: Isolation and Sequencing of β-Endorphin

The protocol developed by Li and Chung involved a multi-step purification process to isolate β-endorphin from a complex mixture of pituitary peptides.[12][13]

-

Extraction: An acid-acetone extraction was performed on the pituitary glands to precipitate proteins and extract peptides.[12][13]

-

Purification Steps:

-

NaCl Fractionation: The initial extract underwent fractional precipitation with sodium chloride.[13]

-

Carboxymethyl-Cellulose (CMC) Chromatography: The soluble fraction was subjected to ion-exchange chromatography on a CM-cellulose column.[12][13]

-

Gel Filtration: The active fraction from CMC was further purified by size-exclusion chromatography on a Sephadex G-25 column.[12]

-

Paper Electrophoresis: The final purification step involved high-voltage paper electrophoresis at a pH of 3.7.[12]

-

-

Structure Determination: The amino acid sequence of the purified untriakontapeptide (31-residue peptide) was determined by the dansyl-Edman procedure.[12] This method involves sequentially labeling the N-terminal amino acid with dansyl chloride, cleaving it off with phenyl isothiocyanate (the Edman reagent), and identifying the released derivative.[14]

The Common Precursor: Pro-opiomelanocortin (POMC)

The discovery that β-endorphin was a fragment of β-lipotropin, and that β-lipotropin was often found in conjunction with adrenocorticotropic hormone (ACTH), led to another major breakthrough. In 1977, it was discovered that both β-endorphin (via β-lipotropin) and ACTH are synthesized from a single, large precursor protein. This precursor was named pro-opiomelanocortin (POMC) . The POMC protein is cleaved by prohormone convertases into various smaller, biologically active peptides, including β-endorphin, ACTH, and melanocyte-stimulating hormones (MSHs).[11] This revealed a sophisticated biological system where multiple hormonal signals related to stress and homeostasis could be co-regulated from a single gene product.

Quantitative Data Summary

The discovery and subsequent characterization of β-endorphin yielded precise quantitative data regarding its physical properties and biological activity.

Table 1: Physicochemical Properties of Human β-Endorphin

| Property | Value | Reference |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu | [15] |

| Number of Residues | 31 | [11] |

| Molecular Formula | C₁₅₈H₂₅₁N₃₉O₄₆S | [15] |

| Molecular Weight | ~3465 g/mol | [10][15] |

Table 2: Opioid Receptor Binding Affinities of β-Endorphin

The binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki Value (nM) | Experimental Conditions | Reference |

| μ-Opioid (mu) | ~9 | Rat neocortical membranes, [³H]DAMGO radioligand, 37°C | [16] |

| δ-Opioid (delta) | ~22 | Rat neocortical membranes, [³H]DADLE radioligand, 37°C | [16] |

| κ-Opioid (kappa) | Least affinity | General observation | [13] |

Note: Ki values can vary significantly based on tissue preparation, radioligand used, and assay conditions.

Mechanism of Action and Signaling Pathway

β-Endorphin exerts its effects by acting as an agonist at opioid receptors, which are a class of G-protein coupled receptors (GPCRs). It displays the highest binding affinity for the μ-opioid receptor, the same receptor targeted by morphine.

The binding of β-endorphin to the μ-opioid receptor initiates an intracellular signaling cascade:

-

G-Protein Activation: Ligand binding causes a conformational change in the receptor, activating the associated heterotrimeric G-protein. The Gα subunit releases GDP and binds GTP, causing it to dissociate from the Gβγ subunits.[17][18]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[17][19]

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[17][20]

-

Downstream Effects: The reduction in cAMP levels and the actions of the Gβγ subunit lead to several downstream effects, including the closing of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels.

-

Inhibition of Neurotransmitter Release: The net effect is a hyperpolarization of the neuron and a reduction in the release of excitatory neurotransmitters, such as Substance P (involved in pain signaling), from the presynaptic terminal.[13] In other pathways, it inhibits the release of the inhibitory neurotransmitter GABA, which leads to an increased release of dopamine, contributing to feelings of euphoria and reward.

References

- 1. A Science Odyssey: People and Discoveries: Role of endorphins discovered [pbs.org]

- 2. Physiology, Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 4. Isolation and characterization of beta-endorphin-like peptides from bovine brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of two related pentapeptides from the brain with potent opiate agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. ehu.eus [ehu.eus]

- 8. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bps.ac.uk [bps.ac.uk]

- 10. THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Endorphin - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. Isolation, characterization and opiate activity of this compound from the pituitary gland of the ostrich, Struthio camelus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On ‘A method for the determination of amino acid sequence in peptides’ by P. Edman - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 18. jackwestin.com [jackwestin.com]

- 19. Spatial resolution of cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Endosomal generation of cAMP in GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

Proopiomelanocortin (POMC): A Comprehensive Technical Guide to the Precursor of Critical Neuropeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proopiomelanocortin (POMC) is a remarkable prohormone and the precursor to a diverse array of biologically active peptides that play crucial roles in a wide range of physiological processes.[1][2] Synthesized primarily in the pituitary gland and the hypothalamus, POMC undergoes extensive, tissue-specific post-translational processing to yield peptides such as adrenocorticotropic hormone (ACTH), α-, β-, and γ-melanocyte-stimulating hormones (MSHs), and β-endorphin.[1][2] These peptides are integral to the regulation of the stress response, energy homeostasis, pigmentation, and pain modulation, making the POMC system a critical area of study and a promising target for therapeutic intervention in various pathologies, including obesity, adrenal insufficiency, and inflammatory diseases.

This technical guide provides an in-depth overview of the core aspects of POMC, from its genetic and molecular characteristics to the functional implications of its derived peptides. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on the intricacies of the POMC system.

Gene and Protein Structure

The human POMC gene is located on chromosome 2p23 and comprises three exons, with the protein-coding information contained within exons 2 and 3. The gene encodes a preproprotein that, after removal of the signal peptide, results in the POMC prohormone. The structure of the POMC gene is highly conserved across mammalian species, indicating its fundamental physiological importance.

The POMC prohormone itself is a polypeptide of 241 amino acids in humans. Its primary structure contains multiple pairs of basic amino acid residues (Lysine, Arginine), which serve as cleavage sites for a family of enzymes known as prohormone convertases (PCs). The differential action of these enzymes in various tissues is the basis for the tissue-specific processing of POMC.

Tissue-Specific Processing of POMC

The post-translational processing of POMC is a highly regulated and tissue-specific process, leading to the generation of a distinct profile of peptides in different locations. The primary sites of POMC expression and processing are the anterior and intermediate lobes of the pituitary gland and the arcuate nucleus of the hypothalamus.

-

Anterior Pituitary: In the corticotroph cells of the anterior pituitary, the primary processing enzyme is prohormone convertase 1/3 (PC1/3). Here, POMC is cleaved to produce ACTH, β-lipotropin (β-LPH), and an N-terminal peptide.

-

Intermediate Pituitary and Hypothalamus: In the melanotroph cells of the intermediate pituitary (in rodents) and in hypothalamic neurons, both PC1/3 and prohormone convertase 2 (PC2) are active. This leads to more extensive processing. ACTH is further cleaved to yield α-MSH and corticotropin-like intermediate peptide (CLIP). β-LPH is processed to generate γ-lipotropin (γ-LPH) and β-endorphin. In humans, γ-LPH can be further cleaved to produce β-MSH.

This differential processing is fundamental to the distinct physiological roles of the POMC system in the central nervous system versus the periphery.

Diagram of POMC Processing

Caption: Tissue-specific processing of Proopiomelanocortin (POMC).

Quantitative Data

Quantitative analysis of POMC and its derived peptides is crucial for understanding its physiological and pathological roles. Below are tables summarizing available quantitative data.

Table 1: Plasma Concentrations of POMC-Derived Peptides in Humans

| Peptide | Mean Concentration (pg/mL) | Molar Concentration (fmol/mL) | Notes |

| β-Endorphin | 21 ± 7.3 (SD) | 6.2 ± 2.2 (SD) | Baseline levels in healthy individuals.[3] |

| β-Endorphin | 55.4 ± 10.1 (SD) | 16.3 ± 3.1 (SD) | After metyrapone (B1676538) stimulation.[3] |

| β-Lipotropin | - | 4.1 ± 0.4 (SE) | Baseline levels in healthy individuals.[4] |

Note: Data for ACTH and α-MSH plasma concentrations in healthy humans were not consistently available in a summarized format in the search results. These values can vary significantly based on circadian rhythm, stress, and the specific assay used.

Table 2: Receptor Binding Affinities of POMC Peptides

| Peptide | Receptor | Affinity (EC50, nM) | Notes |

| POMC | MC1R | 21.4 ± 2.5 | Weak melanotropic activity.[5] |

| ACTH | MC1R | 4.5 ± 0.1 | High affinity.[5] |

| α-MSH | MC1R | 17.4 ± 12 | High affinity.[5] |

| β-MSH | MC1R | 4.4 ± 0.9 | High affinity.[5] |

| γ-MSH | MC1R | 116.3 ± 9.9 | Lower affinity.[5] |

| ACTH | MC3R | ~30 (IC50) | - |

| ACTH (4-10) | MC3R | ~100,000 (IC50) | Lower affinity fragment.[6] |

Note: This table presents a selection of reported binding affinities. These values can vary depending on the experimental system (e.g., cell line, membrane preparation) and assay conditions.

Signaling Pathways

The biological effects of POMC-derived peptides are mediated through their interaction with specific G protein-coupled receptors (GPCRs).

α-Melanocyte-Stimulating Hormone (α-MSH) Signaling Pathway

Caption: α-MSH signaling pathway leading to melanogenesis.

Adrenocorticotropic Hormone (ACTH) Signaling Pathway

References

- 1. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Measurement of beta-endorphin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Proopiomelanocortin (POMC), the ACTH/melanocortin precursor, is secreted by human epidermal keratinocytes and melanocytes and stimulates melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. POMC gene-derived peptides activate melanocortin type 3 receptor on murine macrophages, suppress cytokine release, and inhibit neutrophil migration in acute experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physiological Roles of Endogenous Beta-Endorphin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Endogenous beta-endorphin (β-END) is a pivotal 31-amino acid neuropeptide and hormone with potent analgesic properties.[1][2] Synthesized primarily in the pituitary gland and hypothalamus from the precursor pro-opiomelanocortin (POMC), β-endorphin is a primary endogenous ligand for the μ-opioid receptor.[1][3] Its release is integral to the body's response to stress and pain.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and multifaceted physiological roles of this compound. It delves into its critical functions in pain modulation, the stress axis, mood regulation, reward pathways, and the neuro-endocrine-immune network. Detailed experimental protocols for its quantification and structured data tables are provided to support further research and therapeutic development.

Synthesis and Processing of this compound

This compound is not synthesized directly but is derived from a large precursor protein, pro-opiomelanocortin (POMC), through a series of post-translational modifications.[5][7][8] This process occurs mainly in the anterior pituitary gland and in POMC neurons located in the arcuate nucleus of the hypothalamus.[3][5]

The processing of POMC is a tissue-specific cascade mediated by prohormone convertases (PCs), primarily PC1/3 and PC2.[3][7][8]

-

Initial Cleavage: PC1/3 cleaves POMC into adrenocorticotropic hormone (ACTH) biosynthetic intermediate and β-lipotropin (β-LPH).[3][8]

-

Formation of β-Endorphin: PC2 subsequently cleaves the C-terminal region of β-LPH to yield the 31-amino acid peptide β-endorphin(1-31) and γ-lipotropic hormone.[1][3][7]

Only the full-length β-endorphin(1-31) possesses potent analgesic activity.[1] Further cleavage can result in shorter, less active fragments like β-endorphin(1-27) and β-endorphin(1-26).[1][8]

Mechanism of Action: Opioid Receptor Signaling

This compound exerts its effects by acting as an agonist at G-protein coupled receptors (GPCRs), with the highest affinity for the μ-opioid receptor (MOR).[1][3] It also has activity at delta (DOR) and kappa (KOR) opioid receptors.[4][9] The binding of β-endorphin to the MOR initiates a signaling cascade that leads to a reduction in neuronal excitability.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[1]

-

Reduced Neurotransmitter Release: The decrease in calcium influx is critical, as it inhibits the presynaptic release of neurotransmitters, such as Substance P and glutamate, which are essential for pain transmission.[1]

Core Physiological Roles

Pain Modulation (Analgesia)

This compound is a potent endogenous analgesic, estimated to be 18 to 33 times more powerful than morphine.[1][3] It modulates nociception in both the central and peripheral nervous systems.

-

Central Nervous System (CNS): In brain regions like the periaqueductal gray (PAG), β-endorphin inhibits the release of the inhibitory neurotransmitter GABA.[5] This disinhibition leads to the activation of descending pain-control pathways and an increase in dopamine (B1211576) release, contributing to analgesia and a sense of well-being.[1][5]

-

Peripheral Nervous System (PNS): At the spinal level, β-endorphin acts presynaptically on the terminals of primary afferent (pain-sensing) neurons in the dorsal horn.[1][5] By binding to MORs, it inhibits the release of Substance P, a key neuropeptide that transmits pain signals to the brain.[1][5]

Stress Response and the HPA Axis

This compound is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[4]

-

Stressor Perception: A physical or psychological stressor triggers the hypothalamus to release corticotropin-releasing hormone (CRH).[5]

-

Pituitary Activation: CRH stimulates the anterior pituitary to process POMC.

-

Co-release of ACTH and β-Endorphin: This results in the simultaneous release of ACTH and β-endorphin into the bloodstream.[4][5]

-

Dual Action: While ACTH travels to the adrenal glands to stimulate cortisol release, β-endorphin acts to attenuate the stress response, partly by providing feedback inhibition on CRH secretion and inducing stress-induced analgesia.[10]

Mood, Reward, and Addiction

This compound is deeply involved in reward-centric behaviors and mood regulation.[3] By inhibiting GABAergic interneurons, it increases the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), leading to greater dopamine release in the nucleus accumbens.[3][5] This mechanism is central to feelings of pleasure and euphoria, such as the "runner's high" associated with strenuous exercise.[4][11]

This same pathway implicates β-endorphin in the development of addiction.[11] Substances like cocaine and alcohol can increase plasma β-endorphin levels, contributing to their rewarding effects and reinforcing substance-seeking behavior.[4][11]

Immune System Modulation

The neuroendocrine and immune systems are bidirectionally linked, with β-endorphin acting as a key modulator.[12][13] Immune cells themselves, including T-lymphocytes, B-lymphocytes, monocytes, and macrophages, can synthesize and secrete β-endorphin, particularly at sites of inflammation.[5]

-

Anti-inflammatory Effects: β-endorphin generally exerts inhibitory effects on the immune response. It can reduce the production of pro-inflammatory cytokines like IL-1 and IL-6 while increasing anti-inflammatory cytokines such as IL-10.[1]

-

Cellular Activity: It has biphasic effects on Natural Killer (NK) cell activity and can modulate antibody production, sometimes enhancing and sometimes inhibiting it depending on concentration.[3][14]

Endocrine Function and Homeostasis

Beyond the stress axis, β-endorphin influences the broader endocrine system and helps maintain homeostasis.[1]

-

Hormone Secretion: It can stimulate the secretion of prolactin, corticosterone, and aldosterone, while not affecting thyrotropin.[15]

-

Energy Homeostasis: Through its action on hypothalamic neurons, β-endorphin is involved in the regulation of food intake and energy balance.[4][9]

-

Reproductive Function: By modulating gonadotropin-releasing hormone (GnRH), β-endorphin influences the secretion of luteinizing hormone (LH) and subsequent reproductive functions.[2]

Quantitative Data on this compound Levels

Quantifying endogenous β-endorphin is essential for understanding its role in various physiological and pathological states. Plasma levels are highly variable and influenced by numerous factors, including stress, exercise, and disease state.

| Condition | Species | Sample | Mean β-Endorphin Concentration | Method | Reference |

| Baseline | Human | Plasma | 21 ± 7.3 pg/mL (6.2 ± 2.2 fmol/mL) | Radioimmunoassay (RIA) | [16] |

| Post-Metyrapone | Human | Plasma | 55.4 ± 10.1 pg/mL (16.3 ± 3.1 fmol/mL) | Radioimmunoassay (RIA) | [16] |

| Baseline (Manual Therapy Study) | Human | Plasma | 20.0 pg/0.1 mL | RIA | [17] |

| Post-Manual Therapy (5 min) | Human | Plasma | 23.2 pg/0.1 mL (16% increase) | RIA | [17] |

| Chronic Neuropathic Pain | Human | CSF | Significantly lower than healthy controls | Not Specified | [1] |

Experimental Protocols

Accurate measurement of β-endorphin is challenging due to its low concentration, susceptibility to degradation, and potential for cross-reactivity with its precursor, β-lipotropin. The most common methods are competitive immunoassays.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based technique for quantifying β-endorphin in various biological fluids, including plasma, serum, and cerebrospinal fluid (CSF).[18][19]

Principle: A competitive inhibition ELISA is typically used. In this format, β-endorphin in the sample competes with a fixed amount of labeled (e.g., biotinylated) β-endorphin for binding sites on a limited amount of anti-β-endorphin antibody coated onto a microplate. The amount of labeled β-endorphin bound to the antibody is inversely proportional to the concentration of β-endorphin in the sample. The signal is generated by an enzyme-substrate reaction and measured spectrophotometrically.[20]

Detailed Methodology (Generalized Protocol):

-

Sample Collection and Preparation:

-

Collect whole blood in tubes containing EDTA and a protease inhibitor (e.g., aprotinin) to prevent degradation.

-

Centrifuge at 2,000-3,000 rpm for 20 minutes at 4°C to separate plasma.

-

Store plasma at -80°C until analysis. CSF should be collected and stored similarly.[21]

-

Prior to assay, samples may require an extraction step (e.g., using C18 columns) to concentrate the peptide and remove interfering substances.

-

-

Reagent and Standard Preparation:

-

Reconstitute lyophilized standards to create a stock solution (e.g., 1000 pg/mL).[22]

-

Perform serial dilutions of the stock standard to generate a standard curve (e.g., 1000, 333.3, 111.1, 37.0, 12.35 pg/mL). The diluent serves as the zero standard (blank).[22]

-

Prepare all other reagents (wash buffer, detection reagents, substrate) according to the manufacturer's instructions.[19][22]

-

-

Assay Procedure:

-

Add a defined volume (e.g., 50 µL) of standards, samples, and blank to the appropriate wells of the antibody-coated microplate.

-

Immediately add a defined volume (e.g., 50 µL) of biotin-conjugated anti-β-endorphin antibody (Detection Reagent A).

-

Seal the plate and incubate for 1 hour at 37°C.[19]

-

Aspirate the liquid from each well and wash 3-5 times with wash buffer.

-

Add a defined volume (e.g., 100 µL) of Avidin-HRP conjugate (Detection Reagent B) to each well.

-

Seal the plate and incubate for 30 minutes at 37°C.[19]

-

Repeat the aspiration and washing step (5 times).

-

Add a defined volume (e.g., 90 µL) of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark. A blue color will develop.[19]

-

Add a defined volume (e.g., 50 µL) of Stop Solution (e.g., sulfuric acid). The color will change from blue to yellow.[19]

-

-

Data Acquisition and Analysis:

-

Read the optical density (OD) of each well at 450 nm using a microplate reader.

-

Subtract the blank OD from all standard and sample ODs.

-

Plot a standard curve of the OD versus the concentration of the standards.

-

Determine the concentration of β-endorphin in the samples by interpolating their OD values from the standard curve.[20]

-

Radioimmunoassay (RIA)

RIA is a highly sensitive method that was historically the gold standard for peptide hormone measurement.

Principle: RIA is also a competitive binding assay. It involves competition between unlabeled β-endorphin (in the sample or standard) and a fixed quantity of radioactively labeled β-endorphin (e.g., with ¹²⁵I) for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled β-endorphin in the sample.

Methodology Outline:

-

Reagents: Specific anti-β-endorphin antibody, ¹²⁵I-labeled β-endorphin tracer, standards, and a separation agent (e.g., a second antibody or charcoal).

-

Procedure: Sample/standard, tracer, and primary antibody are incubated together to reach binding equilibrium.

-

Separation: The antibody-bound complex is precipitated and separated from the free tracer via centrifugation.

-

Detection: The radioactivity of the precipitate is counted using a gamma counter.

-

Analysis: A standard curve is generated, and sample concentrations are determined by comparison.

In Vivo Microdialysis

For preclinical animal research, microdialysis allows for the direct measurement of β-endorphin levels in the extracellular fluid of specific brain regions.[23] This technique is too invasive for human studies but provides unparalleled spatial and temporal resolution of neurotransmitter release in vivo.[23]

Conclusion and Future Directions

Endogenous this compound is a critical neuropeptide that extends far beyond its role as a simple analgesic.[24] It is a fundamental regulator of homeostasis, intricately linking the nervous, endocrine, and immune systems to orchestrate the body's response to pain, stress, and reward. Its involvement in conditions ranging from chronic pain and psychiatric disorders to addiction and obesity highlights its significance as a therapeutic target.[24][25][26]

Future research should focus on developing more specific agonists and antagonists for the opioid receptor subtypes to harness the therapeutic potential of the β-endorphin system while minimizing off-target effects. Furthermore, advanced analytical techniques are needed to better differentiate between central and peripheral β-endorphin activity and to elucidate its dynamic role in real-time physiological processes.[17] A deeper understanding of the regulatory mechanisms governing POMC processing could also unveil novel strategies for modulating endogenous β-endorphin levels for therapeutic benefit.

References

- 1. β-Endorphin - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | β-endorphin modulates the effect of stress on novelty-suppressed feeding [frontiersin.org]

- 11. olympicbehavioralhealth.com [olympicbehavioralhealth.com]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound and the immune system--possible role in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of beta endorphin on specific immune responses in man - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Effect of this compound on endocrine function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Manual Therapy as Endogenous Opioid Modulator: A Theoretical Framework for Addiction Recovery Research [mdpi.com]

- 18. Enzyme linked immunosorbent assay (ELISA) for this compound and its antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cloud-clone.com [cloud-clone.com]

- 20. Human bEP(this compound) ELISA Kit [elkbiotech.com]

- 21. Human this compound ELISA Kit (ab287794) is not available | Abcam [abcam.com]

- 22. Human beta-EP ELISA kit | Cerebrospinal Fluid, Plasma, Serum [antibodies-online.com]

- 23. quora.com [quora.com]

- 24. Physiology of beta-endorphins. A close-up view and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The this compound role in stress-related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. rpsg.org.uk [rpsg.org.uk]

A Technical Guide to the Function of Beta-Endorphin in the Central Nervous System

Abstract: This document provides an in-depth technical overview of the synthesis, molecular mechanisms, and physiological functions of β-endorphin within the central nervous system (CNS). It details the peptide's origin from the pro-opiomelanocortin (POMC) precursor, its interaction with opioid receptors, and the subsequent intracellular signaling cascades. Core functions, including analgesia, reward processing, and stress modulation, are examined. This guide summarizes key quantitative data on receptor affinities and physiological concentrations and provides detailed experimental protocols for radioimmunoassay, receptor binding assays, and in-vivo functional studies, making it a valuable resource for researchers, neuroscientists, and drug development professionals.

Biosynthesis and Release of β-Endorphin

β-endorphin is an endogenous opioid neuropeptide produced by neurons within the central nervous system and cells in the pituitary gland.[1] Its synthesis is a multi-step process involving the post-translational modification of a large precursor protein.

1.1 The Pro-opiomelanocortin (POMC) Precursor β-endorphin is derived from pro-opiomelanocortin (POMC), a pro-hormone synthesized primarily in the arcuate nucleus of the hypothalamus and the anterior pituitary gland.[2][3][4] The POMC gene gives rise to not only β-endorphin but also other peptide hormones, including adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormones (MSH).[5]

1.2 Enzymatic Cleavage Pathway The processing of POMC is tissue-specific and depends on the presence of prohormone convertases (PC), which are serine proteases.

-

Initial Cleavage: In the anterior pituitary, PC1 cleaves POMC into ACTH and β-lipotropin.[2]

-

Formation of β-endorphin: PC2 subsequently cleaves the C-terminal region of β-lipotropin to yield β-endorphin, a 31-amino acid peptide (β-endorphin 1-31), which is the most biologically potent form.[2][6]

Shorter, less active or even antagonistic forms, such as β-endorphin(1-27), are also produced and are more common in brain regions like the hippocampus and brain stem.[2][6]

1.3 Stimuli for Release The release of β-endorphin is a key component of the body's response to various physiological and psychological stimuli, including:

-

Stress and Pain: During painful or stressful events, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary to synthesize POMC and co-release ACTH and β-endorphin.[5][7]

-

Exercise: Strenuous physical activity is known to increase circulating levels of β-endorphin, contributing to exercise-induced analgesia and mood elevation.[6]

Receptor Interaction and Signaling Pathways

β-endorphin exerts its effects by binding to and activating specific opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[6][8]

2.1 Opioid Receptor Selectivity β-endorphin is a primary endogenous ligand for the μ-opioid receptor (MOR) , displaying the highest binding affinity for this receptor type among all endogenous opioids.[6][9][10] It also binds with lower affinity to δ-opioid receptors (DOR) .[9][11] Some studies also suggest activity at a putative, non-classical epsilon (ε)-opioid receptor .[11][12] The order of affinity is generally considered to be μ > δ > κ.[10]

2.2 Molecular Signaling Cascade Upon binding to the μ-opioid receptor on a presynaptic neuron, β-endorphin initiates a signaling cascade through an inhibitory G-protein (Gi/o). This activation leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Calcium Channels: G-protein activation directly inhibits voltage-gated Ca2+ channels, reducing calcium influx into the presynaptic terminal. This is a critical step in preventing the fusion of neurotransmitter-containing vesicles with the cell membrane.

-

Potassium Channels: The G-protein βγ-subunits activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8] This increases K+ efflux, causing hyperpolarization of the neuron and decreasing its excitability.[8]

-

The net effect of this cascade is the inhibition of neurotransmitter release from the presynaptic terminal.

Core Functions in the Central Nervous System

β-endorphin's widespread distribution and potent receptor activity endow it with critical roles in regulating pain, reward, stress, and behavior.

3.1 Analgesia and Pain Modulation β-endorphin is a powerful natural analgesic, estimated to be 18 to 33 times more potent than morphine.[6] It modulates nociception at multiple levels of the CNS:

-

Spinal Level: In the dorsal horn of the spinal cord, β-endorphin binds to presynaptic MORs on primary afferent neurons, inhibiting the release of pro-nociceptive neurotransmitters like Substance P.[6]

-

Supraspinal Level: In brainstem regions such as the periaqueductal gray (PAG), β-endorphin inhibits GABAergic interneurons.[6] This disinhibits descending pain-modulating pathways that project to the spinal cord, ultimately suppressing pain signal transmission to the brain.

3.2 Reward, Motivation, and Reinforcement The endogenous opioid system is integral to processing reward and motivating behavior. β-endorphin plays a key role by modulating the mesolimbic dopamine (B1211576) system:

-

GABAergic Disinhibition: In areas like the ventral tegmental area (VTA), β-endorphin inhibits GABAergic neurons that normally suppress dopamine neuron activity.

-

Dopamine Release: This inhibition of GABA release (disinhibition) leads to increased firing of dopamine neurons and enhanced dopamine release in target areas like the nucleus accumbens, producing feelings of pleasure and euphoria.[2] This mechanism is implicated in natural rewards (e.g., palatable food) and the reinforcing properties of addictive drugs.[2]

3.3 Stress Response and Homeostasis Released alongside ACTH from the pituitary during stress, β-endorphin is a key modulator of the hypothalamic-pituitary-adrenal (HPA) axis.[2] It contributes to stress-induced analgesia and helps maintain physiological homeostasis by attenuating the stress response.

Quantitative Data and Pharmacological Profile

Quantitative analysis of β-endorphin's binding affinities and physiological concentrations is crucial for understanding its potency and for the development of targeted therapeutics.

Table 1: Receptor Binding Affinities of β-Endorphin

| Receptor Type | Ligand / Method | Preparation | Affinity Value | Species | Citation(s) |

|---|---|---|---|---|---|

| μ-Opioid | [³H]DAMGO | Rat Neocortical Membranes | Ki: ~9 nM | Rat | [9] |

| δ-Opioid | [³H]DADLE | Rat Neocortical Membranes | Ki: ~22 nM | Rat | [9] |

| Opioid (unspecified) | βh-[³H]endorphin | Rat Brain Homogenate | Kd: 0.81 nM (high affinity site) | Rat | [13] |

| Opioid (unspecified) | βh-[³H]endorphin | Rat Brain Homogenate | Kd: 6.8 nM (low affinity site) | Rat | [13] |

| μ-Opioid | Radioreceptor Assay | Rat Brain Membranes | Relative Potency: 100 | Rat | [14][15][16] |

| μ-Opioid | Radioreceptor Assay | Rat Brain Membranes | Relative Potency: 30 (for βh-EP-(1-27)) | Rat |[14][15][16] |

Table 2: Representative Concentrations of β-Endorphin

| Fluid / Tissue | Species | Condition | Concentration | Notes | Citation(s) |

|---|---|---|---|---|---|

| Cerebrospinal Fluid (CSF) | Human | Non-endocrine patients | 17.9 ± 2.3 pg/mL | Consistently higher than plasma levels. | [1] |

| Cerebrospinal Fluid (CSF) | Human | Nelson's Syndrome | 14.8 pg/mL | Plasma level was 784 pg/mL, showing dissociation. | [1] |

| Cerebrospinal Fluid (CSF) | Human | Acute Pain (Surgery) | Significant Rise | Levels increased from basal state upon painful stimulus. | [7] |

| Cerebrospinal Fluid (CSF) | Human | Cerebral Infarction (Acute) | Significantly Higher | Compared to control population. | [17] |

| Plasma | Human | Children w/ Cerebral Malaria | Mean: 3.1 ± 2.0 pmol/L | Correlated positively with CSF levels. | [18] |

| Brain (Hypothalamus) | Rat | Basal | ~1000-1500 pg/mg protein | Levels modulated by serotonin. | [19] |

| Brain (PAG) | Rat | Basal | ~400-600 pg/mg protein | Levels modulated by serotonin. |[19] |

Key Experimental Protocols

The study of β-endorphin relies on a variety of specialized techniques to quantify its levels, assess its receptor interactions, and evaluate its physiological effects in vivo.

5.1 Quantification: Radioimmunoassay (RIA) RIA is a highly sensitive method used to measure the concentration of β-endorphin in biological samples like plasma or CSF.

-

Principle: The assay is based on the principle of competitive binding. A known quantity of radiolabeled β-endorphin (tracer) competes with the unlabeled β-endorphin in the sample for a limited number of binding sites on a specific anti-β-endorphin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled β-endorphin in the sample.

-

Detailed Methodology:

-

Sample Preparation: Plasma samples often require extraction to remove interfering substances. A common method involves acidifying the plasma and passing it through a C18 Sep-Pak cartridge, which retains the peptide.[20][21] The peptide is then eluted with an organic solvent mixture.

-

Standard Curve: A series of standards with known concentrations of β-endorphin are prepared to generate a standard curve.

-

Assay Setup: Standards, controls, and unknown samples are pipetted into assay tubes.

-

Antibody Incubation: A specific primary antibody against β-endorphin is added to all tubes (except non-specific binding controls) and incubated (e.g., 16-24 hours at 4°C) to allow binding.[21]

-

Tracer Incubation: A known amount of radiolabeled β-endorphin (e.g., ¹²⁵I-β-endorphin) is added, followed by a second incubation period.[21]

-

Separation: The antibody-bound β-endorphin must be separated from the free, unbound peptide. This is often achieved using a secondary antibody (double-antibody method) that precipitates the primary antibody complex, followed by centrifugation.[20]

-

Detection: The radioactivity in the resulting pellet (the bound fraction) is measured using a gamma counter.

-

Calculation: The concentrations in the unknown samples are determined by interpolating their radioactivity counts from the standard curve.

-

5.2 Receptor Interaction: Radioreceptor Binding Assay This assay measures the ability of β-endorphin to bind to opioid receptors in a tissue preparation.

-

Principle: The assay quantifies the displacement of a radiolabeled ligand from opioid receptors by unlabeled β-endorphin. This allows for the determination of binding affinity (Kd) and receptor density (Bmax).

-

Detailed Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat striatum or cortex) is homogenized in a buffer and centrifuged to isolate a crude membrane fraction (P2 pellet) rich in opioid receptors.[13]

-

Assay Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]β-endorphin or a specific antagonist like [³H]naloxone) and varying concentrations of unlabeled β-endorphin.[22][23]

-

Separation: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed to remove non-specifically bound radioactivity.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate competition curves, from which the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) can be calculated. Scatchard analysis can be performed to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax).[13]

-

5.3 In Vivo Functional Assessment: Intracerebroventricular (ICV) Administration Direct administration of β-endorphin into the brain's ventricular system allows researchers to bypass the blood-brain barrier and study its central effects on behavior.

-

Principle: A guide cannula is surgically implanted into a lateral ventricle of a rodent. After recovery, β-endorphin can be microinjected directly into the cerebrospinal fluid (CSF) for widespread distribution within the CNS.

-

Detailed Methodology:

-

Anesthesia and Stereotaxic Surgery: The animal (typically a rat or mouse) is anesthetized and placed in a stereotaxic frame.[24][25][26]

-

Cannula Implantation: Following a midline scalp incision, a small hole is drilled in the skull at precise coordinates relative to bregma (a landmark on the skull). For a rat's lateral ventricle, typical coordinates are AP: -0.8 mm, L: ±1.5 mm from bregma.[24][26] A sterile guide cannula is lowered to the correct depth (e.g., V: -3.5 to -4.0 mm from the skull surface) and secured to the skull with dental cement and anchor screws.[24][27] A dummy cannula is inserted to maintain patency.

-

Recovery: The animal is allowed to recover for at least one week.

-

Microinjection: For the experiment, the conscious animal is gently restrained, the dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted. The β-endorphin solution is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to prevent increased intracranial pressure.[24][27]

-

Behavioral Assessment: Following the injection, the animal is placed in an appropriate apparatus to measure behavioral outcomes such as analgesia (tail-flick or hot-plate test), locomotor activity (open-field test), or stereotyped behaviors.

-

Implications for Drug Development

The β-endorphin system is a cornerstone of pain and reward neuropharmacology and presents significant opportunities for therapeutic intervention.

-

Analgesics: Understanding the structure and function of β-endorphin and its interaction with the μ-opioid receptor is fundamental to the design of potent opioid analgesics. Research aims to develop compounds that mimic the analgesic efficacy of β-endorphin while minimizing adverse effects like respiratory depression and dependence.

-

Addiction and Mood Disorders: Given its central role in reward and reinforcement, the β-endorphin system is a key target for developing treatments for substance use disorders. Modulating this system could also offer novel approaches for treating depression and other mood-related conditions.

-

Neurological Disorders: Alterations in β-endorphin levels have been observed in various neurological conditions, including stroke and neurodegenerative diseases, suggesting that targeting this system may have neuroprotective potential.[17]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neurons containing this compound in rat brain exist separately from those containing enkephalin: immunocytochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rpsg.org.uk [rpsg.org.uk]

- 6. β-Endorphin - Wikipedia [en.wikipedia.org]

- 7. This compound concentrations both in plasma and in cerebrospinal fluid in response to acute painful stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academicjournals.org [academicjournals.org]

- 11. Differential involvement of mu(1)-opioid receptors in endomorphin- and this compound-induced G-protein activation in the mouse pons/medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for epsilon-opioid receptor-mediated this compound-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Properties and localization of this compound receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: synthesis and radioreceptor binding activity of Beta h-endorphin-(1-27) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. researchgate.net [researchgate.net]

- 17. Increase of this compound levels in cerebrospinal fluid but not in plasma in patients with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Plasma and Cerebrospinal Fluid this compound Levels Show a Strong Association in Children with Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of altered 5-hydroxytryptamine levels on this compound content in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Some methodic aspects in optimizing the radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. phoenixbiotech.net [phoenixbiotech.net]

- 22. oipub.com [oipub.com]

- 23. Pharmacokinetic study of exogenously administered this compound using a rapid radioreceptor assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

beta-endorphin signaling pathways and receptor binding

An In-depth Technical Guide to Beta-Endorphin Signaling Pathways and Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound (β-endorphin) signaling, from receptor interaction to downstream cellular responses. It is designed to serve as a detailed resource for professionals engaged in neuroscience research, pharmacology, and the development of novel therapeutics targeting the endogenous opioid system.

Introduction to this compound

This compound is a 31-amino acid endogenous opioid neuropeptide synthesized from its precursor, pro-opiomelanocortin (POMC), primarily in the pituitary gland and the arcuate nucleus of the hypothalamus.[1][2] It is a key modulator of pain perception (nociception), reward pathways, and stress responses.[3][4] As the primary endogenous ligand for the μ-opioid receptor (MOR), β-endorphin exhibits potent analgesic effects, estimated to be 18 to 33 times more powerful than morphine on a molar basis.[5][6] All established endogenous opioid peptides, including β-endorphin, contain the conserved N-terminal amino acid sequence Tyr-Gly-Gly-Phe, which is critical for receptor binding and activation.[4][7]

Receptor Binding and Affinity

β-endorphin binds to G-protein coupled receptors (GPCRs), showing the highest affinity for the μ-opioid receptor (MOR).[5] It also interacts with δ-opioid receptors (DOR) and potentially kappa-opioid receptors (KOR), though with lower affinity.[7] The binding of β-endorphin to these receptors initiates a cascade of intracellular signaling events.

Quantitative Binding Data

The affinity of β-endorphin for its receptors is quantified by equilibrium dissociation constants (Kd) and inhibition constants (Ki), which measure the concentration of ligand required to occupy 50% of receptors at equilibrium and the affinity of a competing ligand, respectively. Lower values indicate higher binding affinity.

| Ligand | Receptor/Tissue Source | Binding Parameter | Value (nM) | Reference |

| Human β-[³H]endorphin | Rat brain homogenate (P2 pellet) | Kd | 0.81 | [8] |

| Human β-[³H]endorphin | Rat brain homogenate (P2 pellet) | Kd | 6.8 | [8] |

| Human β-[Tyr27-³H₂]endorphin | Neuroblastoma-glioma hybrid cells (NG108-15) | Kd | 0.3 | [9] |

Canonical Signaling Pathway: Gi/o Protein Coupling

Upon binding to the MOR, β-endorphin stabilizes a conformational change in the receptor, facilitating its coupling to inhibitory heterotrimeric G-proteins, primarily of the Gi/o family.[4] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits.[7] These dissociated subunits are the primary effectors of the canonical signaling pathway.

Key Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][4] This reduction in cAMP levels suppresses the activity of protein kinase A (PKA).

-

Modulation of Ion Channels:

-

The Gβγ subunit directly binds to and inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters like substance P.[5][7]

-

Both Gαi/o and Gβγ subunits can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][7] This activation leads to potassium ion efflux, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[7]

-

These combined actions result in a powerful inhibitory effect on synaptic transmission, which is the molecular basis for the analgesic properties of β-endorphin.

Secondary Signaling Pathways: MAPK/ERK Cascade

Beyond the canonical pathway, opioid receptors can also signal through other cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4] The Gβγ subunit, released upon receptor activation, can initiate this cascade. Activation of the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway is implicated in the regulation of gene expression, cellular plasticity, and long-term neuronal adaptations to opioids.[4][10] This pathway can be activated by β-endorphin and may contribute to both its acute effects and the development of tolerance with chronic exposure.

Key Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is fundamental for determining the binding affinity (Ki) of a test compound (like β-endorphin) for a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of β-endorphin for the μ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).[11]

-

Radioligand: A selective MOR agonist or antagonist with high specific activity, such as [³H]-DAMGO.[11]

-

Test Compound: Unlabeled β-endorphin.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone (B1662785).[11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration determined by optimization (e.g., 10-20 µg per well).[11]

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[11]

-

Non-specific Binding (NSB): Assay buffer, radioligand, high concentration of naloxone, and membrane suspension.[11]

-

Competitive Binding: Assay buffer, radioligand, serially diluted concentrations of unlabeled β-endorphin, and membrane suspension.[11]

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[11]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[11]

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the β-endorphin concentration.

-

Determine the IC50 value (the concentration of β-endorphin that inhibits 50% of specific radioligand binding) using non-linear regression analysis.[11]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

cAMP Accumulation Assay

This functional assay measures the consequence of Gi/o protein activation—the inhibition of adenylyl cyclase. It is used to determine the potency (EC50) and efficacy of an agonist like β-endorphin.

Objective: To quantify the inhibitory effect of β-endorphin on adenylyl cyclase activity.

Materials:

-

Cell Line: A cell line expressing the MOR, such as HEK-MOR or CHO-MOR cells.[12]

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556), which directly activates adenylyl cyclase.

-

Test Compound: β-endorphin.

-

Antagonist (for confirmation): Naloxone.[12]

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels, typically based on HTRF, ELISA, or AlphaScreen technology.

Methodology:

-

Cell Culture: Plate MOR-expressing cells in a suitable format (e.g., 96- or 384-well plates) and grow to confluence.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells with varying concentrations of β-endorphin for a short period (e.g., 15-30 minutes). For antagonist confirmation, pre-treat a separate set of cells with naloxone before adding β-endorphin.[12]

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.

-

Data Analysis:

-

Normalize the data, setting the cAMP level with forskolin alone as 100% and the basal level (no forskolin) as 0%.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the β-endorphin concentration.

-

Determine the EC50 value (the concentration of β-endorphin that produces 50% of its maximal inhibitory effect) using a sigmoidal dose-response curve fit.

-

This assay confirms that the receptor is functionally coupled to the Gi/o pathway and provides a measure of the agonist's potency and efficacy.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. β-Endorphin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Properties and localization of this compound receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: characteristics of binding sites in a neuroblastoma--glioma hybrid cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. This compound 1–31 Biotransformation and cAMP Modulation in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Beta-Endorphin in Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the endogenous opioid peptide beta-endorphin (β-endorphin) and its critical role in the modulation of pain. It details the molecular mechanisms, physiological actions, and relevant experimental methodologies for studying this potent analgesic neuropeptide.

Introduction: The Endogenous Opioid System

The perception of pain, or nociception, is a critical physiological process that is dynamically regulated by both pro- and anti-nociceptive systems. The endogenous opioid system is a primary anti-nociceptive pathway, comprising opioid peptides, their receptors, and precursor proteins. This compound is one of the three main classes of endogenous opioid peptides, alongside enkephalins and dynorphins.[1] It is a 31-amino acid peptide derived from the precursor protein pro-opiomelanocortin (POMC).[2][3] Synthesized predominantly in the pituitary gland and central nervous system (CNS), β-endorphin is released in response to stressors, including pain, to produce potent analgesia.[2][4]

Biosynthesis and Release of this compound

This compound is not synthesized directly but is processed from the larger POMC pro-hormone. This process involves a series of enzymatic cleavages that occur in a tissue-specific manner. In the anterior pituitary, POMC is cleaved by prohormone convertase 1 (PC1) to yield adrenocorticotropic hormone (ACTH) and β-lipotropin.[3][5] Subsequently, β-lipotropin is processed to generate β-endorphin.[5][6] This co-release of ACTH and β-endorphin links the stress response (via the hypothalamic-pituitary-adrenal axis) with endogenous pain relief. Immune cells are also capable of synthesizing and releasing β-endorphin, particularly at sites of inflammation, contributing to localized pain control.[2][3][7]

Mechanism of Action: Receptor Binding and Signaling

This compound exerts its analgesic effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[1] It displays the highest binding affinity for the mu-opioid receptor (MOR), the same receptor targeted by morphine and other opioid analgesics.[1][8] It also has a lower affinity for delta-opioid receptors (DOR) and kappa-opioid receptors (KOR).[9]

Upon binding to the MOR on a neuron, β-endorphin initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.[1][9] The key molecular events are:

-

G-Protein Activation : The activated MOR catalyzes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). This causes the G-protein to dissociate into its Gα and Gβγ subunits.[8][9]

-

Inhibition of Adenylyl Cyclase : The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA).

-

Ion Channel Modulation : The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[10][11] Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.[10]

-

Inhibition of Neurotransmitter Release : The combined effect of hyperpolarization and reduced calcium influx significantly decreases the release of excitatory neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways.[1][2][9]

In the CNS, this occurs in key pain-processing areas like the periaqueductal gray (PAG), rostral ventromedial medulla, and the dorsal horn of the spinal cord.[2][4] In the peripheral nervous system (PNS), β-endorphin released from immune cells can act locally on sensory nerve fibers to reduce the transmission of pain signals from the site of injury.[1][2]

Quantitative Data on this compound

The potency and affinity of β-endorphin for opioid receptors have been quantified in numerous studies. This data is essential for understanding its physiological role and for the development of novel analgesics.

| Ligand | Receptor | Assay Type | Preparation | Binding Affinity (Kd/Ki) | Analgesic Potency (IC50) | Reference |

| β-Endorphin | Mu (μ) | Radioligand Binding | Rat Brain Homogenate | Kd = 0.81 nM | - | [12] |

| β-Endorphin | Mu (μ) | Radioligand Binding | Rat Neocortical Membranes | Ki ≈ 9 nM | - | [13] |

| β-Endorphin | Delta (δ) | Radioligand Binding | Rat Neocortical Membranes | Ki ≈ 22 nM | - | [13] |

| β-Endorphin | Mu (μ) | Neurotransmitter Release | Rat Neocortical Slices | - | IC50 ≈ 0.5 nM ([³H]NE release) | [13] |

| β-Endorphin | Mu (μ) | Radioligand Binding | NG108-15 Cells | Kd = 0.3 nM | - | [14] |

| β-Endorphin | Mu (μ) | G-protein Activation | A118G variant receptor | ~3x tighter binding vs. common allele | ~3x more potent vs. common allele | [11][15] |

| Morphine | Mu (μ) | In vivo Analgesia | Mouse (various tests) | - | 18-33 times less potent than β-endorphin | [1][16][17] |

Kd = Dissociation constant; Ki = Inhibition constant; IC50 = Half maximal inhibitory concentration. Lower values indicate higher affinity/potency.

Key Experimental Protocols

The study of β-endorphin's analgesic properties relies on well-established behavioral models of nociception in animals. The tail-flick test is a classic method for assessing spinally-mediated analgesia.

Protocol: The Tail-Flick Test

Principle: The tail-flick test measures the latency of an animal (typically a rat or mouse) to withdraw its tail from a noxious thermal stimulus.[18] An increase in the withdrawal latency following administration of a test compound indicates an analgesic effect.[18][19]

Materials:

-

Tail-flick apparatus (radiant heat source or hot water bath)

-

Animal restrainers

-

Test subjects (e.g., Sprague-Dawley rats)

-

Test compound (e.g., β-endorphin for intracerebroventricular administration)

-

Vehicle control

-

Positive control (e.g., Morphine)

-

Stopwatch

Methodology:

-

Acclimation: Acclimate animals to the testing room and restrainers for 1-2 days prior to the experiment to minimize stress-induced responses.

-

Baseline Latency:

-

Gently place the animal in the restrainer.

-

Position the animal's tail over the radiant heat source (typically 3-5 cm from the tip) or immerse it in a constant temperature water bath (e.g., 55°C).[19]

-

Start the timer and apply the heat stimulus.

-

Stop the timer immediately when the animal flicks its tail. This is the baseline latency.

-

To prevent tissue damage, a pre-determined cut-off time (e.g., 10-15 seconds) must be established.[19][20] If the animal does not respond by the cut-off time, the stimulus is removed, and the maximum time is recorded.

-

Perform 2-3 baseline measurements per animal with a 5-minute interval and average the values.

-

-

Compound Administration:

-

Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular for peptides like β-endorphin).

-

-

Post-Treatment Latency:

-

At specified time points after administration (e.g., 15, 30, 60, 90 minutes), repeat the latency measurement as described in step 2.

-

-

Data Analysis:

-

Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Compare the %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion and Future Directions

This compound is a cornerstone of the body's natural defense against pain, demonstrating analgesic potency significantly greater than that of morphine.[16] Its mechanism of action through the mu-opioid receptor provides a template for the development of potent analgesics. However, the therapeutic use of opioids is limited by significant side effects, including tolerance, dependence, and respiratory depression.

Future research in this field is focused on several key areas:

-

Biased Agonism: Developing MOR agonists that preferentially activate the G-protein signaling pathway (responsible for analgesia) over the β-arrestin pathway (implicated in side effects).

-

Peripheral Restriction: Designing opioid peptides that do not cross the blood-brain barrier to provide localized analgesia at the site of injury without central side effects.

-